molecular formula C13H14N2O2 B7859131 4-(4-Cyanobutoxy)-3-methoxybenzonitrile

4-(4-Cyanobutoxy)-3-methoxybenzonitrile

Cat. No.: B7859131
M. Wt: 230.26 g/mol
InChI Key: HAABYJBUZVANIO-UHFFFAOYSA-N
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Description

4-(4-Cyanobutoxy)-3-methoxybenzonitrile is an organic compound with the molecular formula C13H14N2O2. It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a benzene ring, which is further connected to a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanobutoxy)-3-methoxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-cyanobutyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with in-line monitoring and control systems to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyanobutoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid group under specific conditions.

  • Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 4-(4-Cyanobutoxy)-3-carboxybenzonitrile.

  • Reduction: 4-(4-Aminobutoxy)-3-methoxybenzonitrile.

  • Substitution: 4-(4-Cyanobutoxy)-3-hydroxybenzonitrile.

Scientific Research Applications

4-(4-Cyanobutoxy)-3-methoxybenzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(4-Cyanobutoxy)-3-methoxybenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(4-Cyanobutoxy)-2-methoxybenzonitrile

  • 4-(4-Cyanobutoxy)-2-hydroxybenzonitrile

  • 4-(4-Cyanobutoxy)-3-hydroxybenzonitrile

This comprehensive overview highlights the significance of 4-(4-Cyanobutoxy)-3-methoxybenzonitrile in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

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Properties

IUPAC Name

4-(4-cyanobutoxy)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-13-9-11(10-15)5-6-12(13)17-8-4-2-3-7-14/h5-6,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAABYJBUZVANIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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